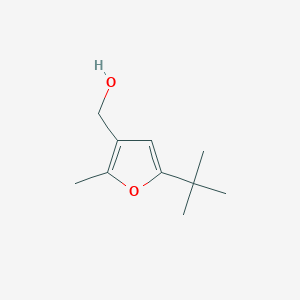

(5-Tert-butyl-2-methylfuran-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

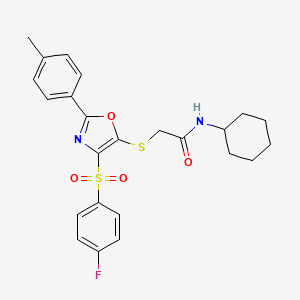

The compound "(5-Tert-butyl-2-methylfuran-3-yl)methanol" is a furan derivative with a tert-butyl group and a methyl group attached to the furan ring, and a methanol group linked to the ring. Furan derivatives are known for their applications in organic synthesis and pharmaceuticals due to their unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of 5-substituted-2-furan methanols, such as "this compound," can be achieved through enantioselective carbonyl allylation, crotylation, and tert-prenylation. This process involves the use of an ortho-cyclometalated iridium catalyst modified by various ligands, as demonstrated in the study where similar furan methanols were subjected to these reactions to produce optically enriched products .

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by a five-membered aromatic ring with oxygen as one of the atoms. The presence of substituents like tert-butyl and methyl groups can influence the reactivity and steric hindrance of the molecule. The specific stereochemistry of the molecule is crucial for its reactivity and potential applications in synthesis.

Chemical Reactions Analysis

Furan methanols undergo various chemical reactions, including the Achmatowicz rearrangement, which converts them into gamma-hydroxy-beta-pyrones with minimal loss of enantiomeric excess . Additionally, photoinduced addition reactions are possible with furan derivatives, as shown in a study where methanol was added to a furanone derivative to produce a hydroxymethyl-substituted product .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by its functional groups. The tert-butyl group is bulky and can affect the boiling point and solubility of the compound. The methanol group contributes to the molecule's polarity and potential for hydrogen bonding. The aromatic furan ring contributes to the compound's stability and reactivity, particularly in electrophilic substitution reactions.

Scientific Research Applications

1. Catalysis and Reactive Functional Models

The iron(III) salt and bis[(2-pyridyl)methyl][(1-methylimidazol-2-yl)methyl]amine system in methanol reacts with various catechols, demonstrating catalytic activity. This reaction's efficiency is notably demonstrated with 3,5-di-tert-butylcatechol, showcasing the system's catalytic potential (Duda, Pascaly, & Krebs, 1997).

2. Oxidation Reactions

Studies have been conducted on the oxidations of methanol derivatives, such as {(1R,4R,5S)-2-[tert-butyl(dimethyl)silyloxy-methyl]-4-(trimethylsilyl)cyclopent-2-en-1-yl}methanol, revealing insights into reaction mechanisms and product formation, including unexpected 1,2-migration products (Gimazetdinov et al., 2018).

3. Adsorption and Kinetic Parameters in Chemical Synthesis

Research into the synthesis of methyl tert-butyl ether from tert-butyl alcohol and methanol has provided valuable insights into adsorption equilibrium constants and kinetic parameters, contributing significantly to the understanding of these processes in chemical engineering (Zhang, Hidajat, & Ray, 2001).

4. Phase Equilibria in Solvent Extraction Processes

Investigations into liquid−liquid phase equilibria of mixtures involving methanol and methyl tert-butyl ether have advanced the understanding of selective separation processes, crucial for chemical and environmental engineering (Domańska et al., 2010).

5. Methanol Synthesis and Applications

Methanol, a simple alcohol, serves as a key building block for more complex chemical structures, including methyl tertiary butyl ether. Understanding its synthesis and applications is vital for industrial and environmental chemistry (Dalena et al., 2018).

6. Polymer Membranes in Fuel Additive Purification

Research on polymer membranes, particularly for the separation of methanol/methyl tert-butyl ether mixtures via pervaporation, highlights the importance of these materials in the purification of fuel additives, contributing to cleaner and more efficient fuel technologies (Pulyalina et al., 2020).

Future Directions

properties

IUPAC Name |

(5-tert-butyl-2-methylfuran-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7-8(6-11)5-9(12-7)10(2,3)4/h5,11H,6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKNQNXYLSMNMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(C)(C)C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B3008677.png)

![benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3008682.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008691.png)

![(4-Methylthiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3008695.png)

![1-(2,6-Difluorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3008696.png)